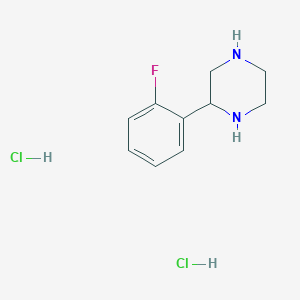

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

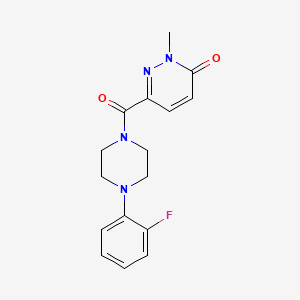

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The “dimethylamino” part suggests the presence of a dimethylamine group (N(CH3)2), which is a derivative of ammonia where two of the hydrogen atoms are replaced by methyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, Propanamide, N-phenyl-, includes a carbonyl group attached to a nitrogen atom . The presence of the “dimethylamino” group would add a nitrogen atom bonded to two methyl groups .Aplicaciones Científicas De Investigación

High-Performance Electrochromic Material

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide derivatives have been used in the synthesis of high-performance electrochromic polyamide (NPTB-PA). This material shows multi-oxidation stages and lower oxidation potentials, making it suitable for electrochromic devices (ECDs) with rapid response times and high contrast transmittance changes. Such ECDs can switch from transparent to truly black, demonstrating potential for advanced panchromatic ECD shutters (Li, Yen, & Liou, 2021).

Antitumor Agents

Compounds derived from N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide have shown promise as antitumor agents. For instance, phenyl-substituted derivatives have been synthesized and evaluated for in vivo antitumor activity, particularly in solid tumor models. This research contributes to the ongoing search for effective cancer treatments (Atwell, Baguley, & Denny, 1989).

Biological Properties of Derivatives

Certain derivatives of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide, such as sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionates, have shown biological activities in animal and plant models. These activities include treatment efficacy in burn injuries, cancer, radiation damage, and growth promotion in cereal plants (Volod’kin, Erokhin, Burlakova, Zaikov, & Lomakin, 2013).

Mitosis Inhibition in Plant Cells

A series of N-(1,1-dimethylpropynyl) benzamide compounds, related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide, have been shown to inhibit mitosis in plant cells. This is significant for understanding plant cell division and has potential applications in agriculture (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).

Antibacterial and Antifungal Activities

Novel derivatives synthesized from N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide have shown antibacterial and antifungal activities. This finding is important for developing new antimicrobial agents (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Synthesis of Novel Phosphonates and Oxathiaphosphinines

Reactions with phosphorus reagents have led to the synthesis of novel phosphonochromones and oxathiaphosphinines, indicating potential applications in organic synthesis and possibly material science (Ali, Assiri, Yahia, & Zahran, 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various receptors and enzymes, influencing their activity .

Mode of Action

This interaction could potentially alter the normal functioning of the target, leading to a variety of effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It can be inferred that these properties would significantly impact the bioavailability of the compound .

Result of Action

The interaction of the compound with its targets could potentially lead to a variety of molecular and cellular effects .

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

READANKMDOOWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)

![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839448.png)

![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2839460.png)